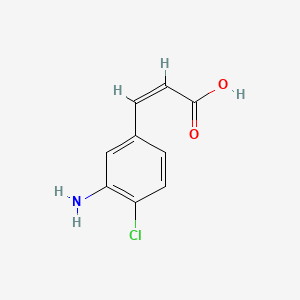

3-(3-Amino-4-chlorophenyl)acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

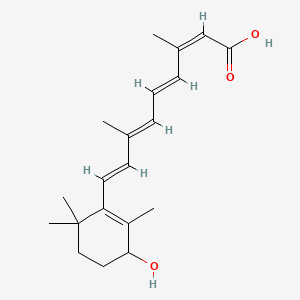

3-(3-Amino-4-chlorophenyl)acrylic acid (3A4CPA) is an organic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is an important building block for the synthesis of a variety of compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are of great interest to researchers.

Applications De Recherche Scientifique

Inhibitory Effects on Tyrosinase

4-Chlorocinnamic acid, which is structurally similar to 3-(3-Amino-4-chlorophenyl)acrylic acid, has been found to have inhibitory effects on tyrosinase . Tyrosinase is an enzyme that is involved in the production of melanin, a pigment that gives color to our skin, hair, and eyes. Therefore, this compound could potentially be used in the development of treatments for conditions related to melanin production, such as hyperpigmentation disorders.

Antibacterial Activity

4-Chlorocinnamic acid also exhibits antibacterial activity . This suggests that 3-(3-Amino-4-chlorophenyl)acrylic acid could potentially be used in the development of new antibacterial agents.

Inhibition of Fungal Growth

The compound has been found to inhibit the growth of Colletotrichum gloeosporioides , a fungus that causes anthracnose disease in many plants. This suggests potential applications in the field of agriculture, particularly in the development of fungicides.

Use in Organic Synthesis

The compound could potentially be used in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds . For example, it could be used in the Suzuki–Miyaura coupling, a type of cross-coupling reaction that is widely used in organic chemistry to synthesize biaryls, styrenes, and alkenes .

Use in the Preparation of 3,3-diaryl Acrylic Acid Amides

3-(3-Amino-4-chlorophenyl)acrylic acid could potentially be used in the preparation of 3,3-diaryl acrylic acid amides . These compounds have a wide range of applications in medicinal chemistry due to their diverse biological activities.

Potential Biological Activities of Indole Derivatives

Indole derivatives, which could potentially be synthesized from 3-(3-Amino-4-chlorophenyl)acrylic acid, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests a wide range of potential applications in the development of new therapeutic agents.

Propriétés

IUPAC Name |

(Z)-3-(3-amino-4-chlorophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,11H2,(H,12,13)/b4-2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZALGAHTHHAQG-RQOWECAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\C(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

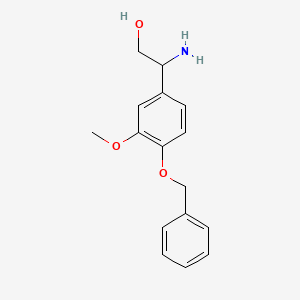

![Ethanone, 1-[2-(2-propynyl)cyclohexyl]-, trans- (9CI)](/img/no-structure.png)

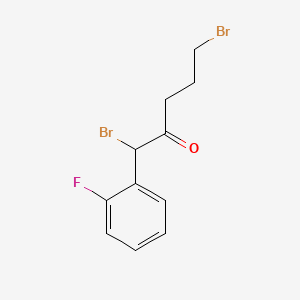

![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)

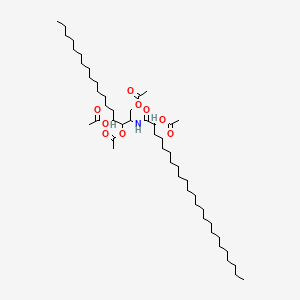

![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)